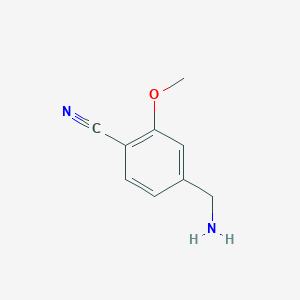

4-(Aminométhyl)-2-méthoxybenzonitrile

Vue d'ensemble

Description

4-(Aminomethyl)-2-methoxybenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves a methoxyphenyl group, which is also present in 4-(Aminomethyl)-2-methoxybenzonitrile . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid involves a methoxy group and an amino group, similar to the target compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the four-component catalyst-free reaction in water to create a combinatorial library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another example is the three-component synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine using malononitrile, 4-methoxybenzaldehyde, and piperidine . These methods could potentially be adapted for the synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Aminomethyl)-2-methoxybenzonitrile has been characterized using various techniques. For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal packing of 4-aminobenzonitriles has been studied, revealing the pyramidal character of the amino group and its orientation with respect to the phenyl ring .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of Schiff bases through the reaction of amines with aldehydes, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the acetylation and formylation reactions have been used to modify the structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . These reactions could be relevant for further functionalization of 4-(Aminomethyl)-2-methoxybenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Aminomethyl)-2-methoxybenzonitrile can be inferred from the literature. For instance, the solubility of these compounds in water and their melting points can be affected by the presence of methoxy and amino groups . The crystal structure analysis provides insight into the molecular conformation and intermolecular interactions, which are important for understanding the compound's stability and reactivity .

Applications De Recherche Scientifique

Synthèse Chimique

“4-(Aminométhyl)-2-méthoxybenzonitrile” est utilisé dans la synthèse de divers composés chimiques. Il peut servir de brique élémentaire dans la création de molécules plus complexes .

Intermédiaires Pharmaceutiques

Ce composé est utilisé comme intermédiaire dans l'industrie pharmaceutique. Il peut être utilisé dans la synthèse de divers médicaments .

Dérivé d'acide aminé non naturel

“this compound” agit comme un dérivé d'acide aminé non naturel . Cela le rend utile dans la recherche sur les protéines et les peptides.

Agent antifibrinolytique

Il est également utilisé comme agent antifibrinolytique de type 2 . Les agents antifibrinolytiques sont des médicaments qui ralentissent la dégradation des caillots sanguins

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-aminomethylbenzoic acid (pamba), act as antifibrinolytics . Antifibrinolytics inhibit the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Therefore, it’s plausible that 4-(Aminomethyl)-2-methoxybenzonitrile may have a similar target.

Mode of Action

This could result in changes to cellular processes, such as the inhibition of fibrinolysis, as seen with PAMBA .

Biochemical Pathways

If we consider its potential antifibrinolytic activity, it may influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that it may be absorbed in the gastrointestinal tract, distributed to various tissues, metabolized in the liver, and excreted primarily through the kidneys .

Result of Action

If it acts as an antifibrinolytic, it could potentially stabilize blood clots by preventing the breakdown of fibrin, thereby reducing bleeding .

Propriétés

IUPAC Name |

4-(aminomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJRWUOXUGLZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286710 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182287-70-3 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

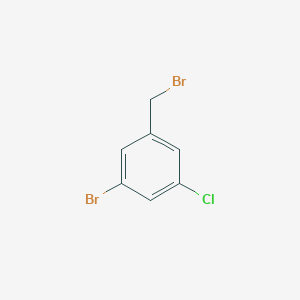

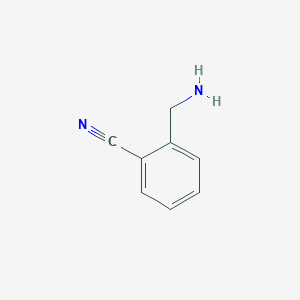

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)